

In-Depth Technical Guide to the Biological Targets and Pathways of Dhp-218

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Compound of Interest

Compound Name: Dhp-218

Cat. No.: B1670373

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Abstract

Dhp-218, also identified as PAK-9, is a potent dihydropyridine phosphonate derivative that functions as a calcium channel antagonist.[1] Its primary pharmacological action is the selective blockade of L-type voltage-gated calcium channels, which are crucial in the regulation of vascular smooth muscle contraction and cardiac function. This targeted action leads to significant coronary vasodilation and pronounced, long-lasting antihypertensive effects. This technical guide provides a comprehensive overview of the biological targets and signaling pathways of **Dhp-218**, detailed experimental protocols for its characterization, and a summary of its quantitative inhibitory activities.

Core Biological Target: L-Type Voltage-Gated Calcium Channels (LVGCCs)

The principal biological target of **Dhp-218** is the L-type voltage-gated calcium channel (LVGCC), a member of the family of ion channels that mediate the influx of calcium ions (Ca^{2+}) into cells in response to membrane depolarization. In the cardiovascular system, LVGCCs are predominantly located on the plasma membrane of vascular smooth muscle cells and cardiac myocytes.

Dhp-218, as a dihydropyridine derivative, exhibits high affinity for the α_1 subunit of the LVGCC, which forms the pore of the channel. By binding to this subunit, **Dhp-218** allosterically modulates the channel's conformation, stabilizing it in a closed or inactivated state. This blockade prevents or reduces the influx of extracellular Ca^{2+} into the cell.

Signaling Pathways Modulated by Dhp-218

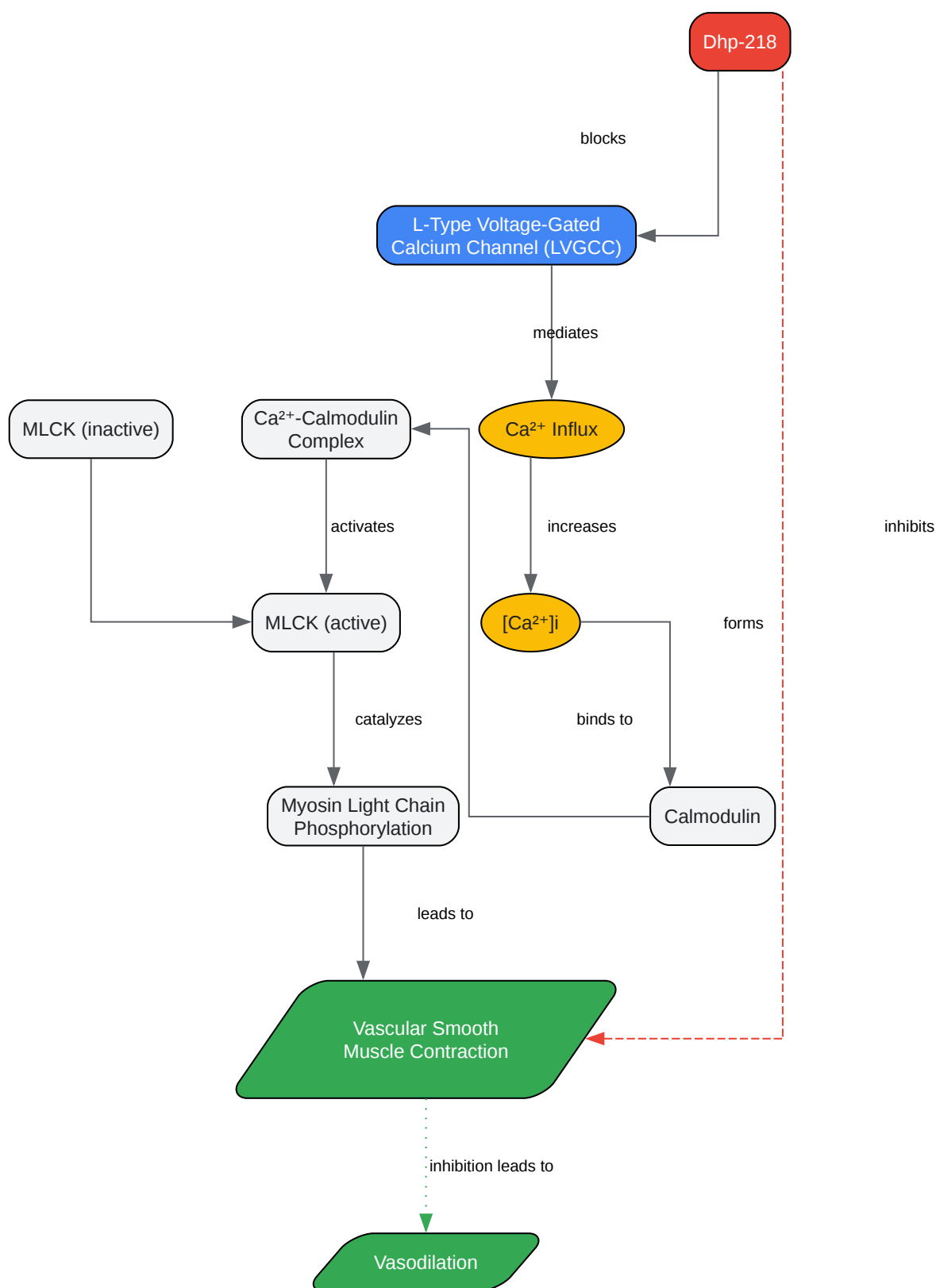
The therapeutic effects of **Dhp-218** as a vasodilator and antihypertensive agent stem from its ability to interrupt the signaling cascade that leads to smooth muscle contraction.

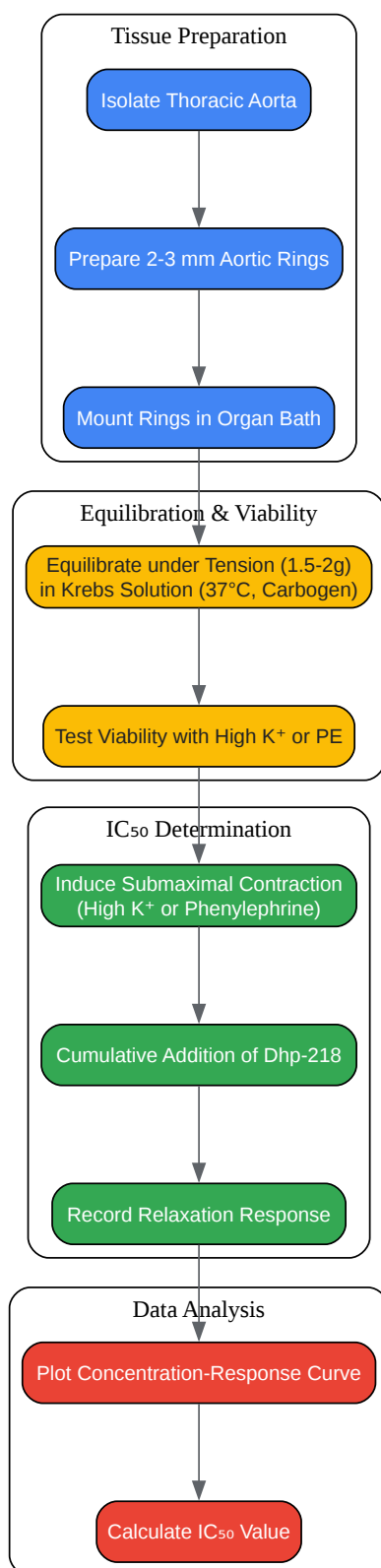
Inhibition of Calcium-Dependent Contraction in Vascular Smooth Muscle

In vascular smooth muscle cells, the influx of Ca^{2+} through LVGCCs is a critical step in initiating contraction. The binding of **Dhp-218** to these channels disrupts this process through the following pathway:

- **Blockade of Ca^{2+} Influx:** **Dhp-218** binds to the L-type calcium channels on the vascular smooth muscle cell membrane, inhibiting the influx of extracellular calcium.
- **Reduced Intracellular Calcium:** This blockade leads to a decrease in the intracellular concentration of free Ca^{2+} .
- **Inhibition of Calmodulin Activation:** The reduced Ca^{2+} levels prevent the binding of calcium to calmodulin, a key calcium-sensing protein.
- **Decreased MLCK Activity:** The Ca^{2+} -calmodulin complex is required to activate myosin light chain kinase (MLCK). With lower levels of activated calmodulin, MLCK activity is diminished.
- **Reduced Myosin Light Chain Phosphorylation:** MLCK is responsible for phosphorylating the regulatory light chain of myosin. Reduced MLCK activity results in decreased phosphorylation of the myosin light chain.
- **Inhibition of Cross-Bridge Cycling:** Phosphorylation of the myosin light chain is essential for the interaction between actin and myosin filaments (cross-bridge cycling), which is the molecular basis of muscle contraction.

- Vasodilation: The inhibition of cross-bridge cycling leads to the relaxation of the vascular smooth muscle, resulting in vasodilation, a widening of the blood vessels. This, in turn, reduces peripheral vascular resistance and lowers blood pressure.





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References

- 1. medkoo.com [medkoo.com]
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